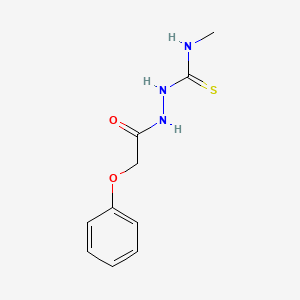![molecular formula C22H19N3O4 B11504798 4-{[(3Z)-5-(4-methoxyphenyl)-2-oxofuran-3(2H)-ylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11504798.png)
4-{[(3Z)-5-(4-methoxyphenyl)-2-oxofuran-3(2H)-ylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(3Z)-5-(4-METHOXYPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]AMINO}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound that features a combination of furan, pyrazolone, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3Z)-5-(4-METHOXYPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]AMINO}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the methoxyphenyl group: This can be achieved through electrophilic aromatic substitution or other suitable methods.
Formation of the pyrazolone ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling reactions: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as using a catalyst or under reflux.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions.
Purification techniques: Employing methods such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups in the furan and pyrazolone rings can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It might serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used as a probe to study enzyme mechanisms or receptor interactions.
Medicine
Therapeutic Agents: Potential use as a drug or drug precursor for treating various diseases.
Diagnostic Tools: Could be used in imaging or diagnostic assays.
Industry
Material Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used in the production of other chemicals or materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example:
Molecular Targets: It might interact with specific enzymes, receptors, or other proteins.
Pathways Involved: Could involve inhibition or activation of biochemical pathways, modulation of signal transduction, or other mechanisms.
Comparison with Similar Compounds
Similar Compounds
- **4-{[(3Z)-5-(4-HYDROXYPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]AMINO}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE
- **4-{[(3Z)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]AMINO}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE
Uniqueness
The unique combination of functional groups in 4-{[(3Z)-5-(4-METHOXYPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]AMINO}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE provides it with distinct chemical and biological properties, making it valuable for specific applications that similar compounds might not be suitable for.
Properties
Molecular Formula |
C22H19N3O4 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-[[5-(4-methoxyphenyl)-2-oxofuran-3-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C22H19N3O4/c1-14-20(21(26)25(24(14)2)16-7-5-4-6-8-16)23-18-13-19(29-22(18)27)15-9-11-17(28-3)12-10-15/h4-13H,1-3H3 |
InChI Key |
ANJUPQANCJEFAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3C=C(OC3=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B11504720.png)



![N-benzyl-6-(piperidin-1-yl)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11504754.png)
![methyl (2E)-2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11504766.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B11504773.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B11504774.png)
![5-{[(4-chloro-2-cyclohexylphenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11504779.png)
![N-(3-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B11504786.png)
![1-(3-bromo-4-methylphenyl)-4-[(4-chlorophenyl)carbonyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11504794.png)

![4-(4-hydroxyphenyl)-N-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide](/img/structure/B11504809.png)
![(4-Fluoro-benzyl)-[2-(5-methoxy-2-methyl-1H-indol-3-yl)-ethyl]-amine](/img/structure/B11504811.png)
